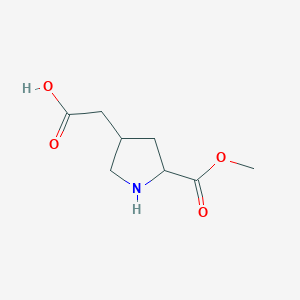

2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid

Description

Overview of Pyrrolidine (B122466) Moiety as a Privileged Structure in Bioactive Molecules

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the architecture of a vast number of biologically active compounds. nih.govnih.govnih.gov Its prevalence is so significant that it is often referred to as a "privileged structure" in medicinal chemistry. This term denotes a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. nih.gov

The utility of the pyrrolidine scaffold can be attributed to several key features:

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole (B145914), the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional geometry. This allows for a more precise spatial arrangement of substituents, enabling a better exploration of the pharmacophore space and facilitating optimal interactions with the complex three-dimensional structures of biological targets like enzymes and receptors. nih.gov

Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. The specific stereochemistry of a pyrrolidine-containing molecule can dramatically influence its biological activity, as different isomers can exhibit distinct binding affinities and pharmacological profiles. nih.gov

Physicochemical Properties: The presence of the nitrogen atom imparts basicity to the pyrrolidine ring and allows for the formation of hydrogen bonds, which can enhance aqueous solubility and improve pharmacokinetic properties of drug candidates. nih.gov

The pyrrolidine motif is found in a wide array of FDA-approved drugs, underscoring its therapeutic relevance. mdpi.com Examples include antiviral agents like Telaprevir, used in the treatment of Hepatitis C, and antihypertensive drugs such as Ramipril. nih.gov

Role of Substituted Pyrrolidines as Core Structures for Research in Drug Discovery Methodologies

The versatility of the pyrrolidine ring makes it an ideal core structure for the development of new drug discovery methodologies. The ability to introduce a wide range of substituents at various positions on the ring allows for the systematic exploration of structure-activity relationships (SAR). researchgate.net

Chemists can strategically modify the pyrrolidine scaffold to fine-tune the pharmacological properties of a molecule. For instance, the synthesis of libraries of substituted pyrrolidines is a common strategy in high-throughput screening campaigns to identify new lead compounds. researchgate.net Furthermore, the development of stereoselective synthetic methods for accessing enantiomerically pure substituted pyrrolidines is a major focus of academic and industrial research, as the chirality of these molecules is often critical for their biological function. nih.govacs.org

Properties

IUPAC Name |

2-(5-methoxycarbonylpyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(4-9-6)3-7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPERIBGXNZHSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 5 Methoxycarbonyl Pyrrolidin 3 Yl Acetic Acid and Its Enantiomers

Stereoselective Synthesis Approaches to Pyrrolidine (B122466) Cores

The construction of the pyrrolidine ring with specific stereochemistry at its substitution centers is the key challenge in synthesizing chiral molecules like 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid. Modern synthetic chemistry offers several powerful approaches to address this challenge, primarily centered around asymmetric catalysis and the use of chiral starting materials or reagents.

Asymmetric catalysis, utilizing either transition metal complexes or small organic molecules (organocatalysis), has emerged as a highly efficient method for generating chiral pyrrolidines. benthamdirect.com These catalytic systems can induce high levels of stereoselectivity in ring-forming reactions, providing access to enantiomerically enriched products from achiral or racemic precursors.

Transition metal catalysis is a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds with high stereocontrol. In the context of pyrrolidine synthesis, transition metal-catalyzed reactions such as [3+2] cycloadditions and conjugate additions are particularly powerful. acs.orgresearchgate.net For instance, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines provides a direct route to functionalized pyrrolidines with excellent yields and enantioselectivities. researchgate.net Similarly, rhodium(II) and iridium(I) complexes have been successfully employed to catalyze asymmetric C-H insertion reactions, enabling the direct difunctionalization of a pyrrolidine moiety to access 2,5-disubstituted analogs with high enantio- and diastereocontrol. acs.org

The conjugate addition of nucleophiles to α,β-unsaturated systems is a viable method for creating quaternary stereocenters, which can be a key step in building complex pyrrolidine structures. documentsdelivered.com These reactions often employ catalysts based on metals like copper, rhodium, or palladium in conjunction with chiral ligands to control the stereochemical outcome.

| Reaction Type | Catalyst/Metal | Key Features | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Palladium with Phosphoramidite Ligands | Direct route to functionalized pyrrolidines from imines; excellent yields and enantioselectivities. | acs.orgresearchgate.net |

| C–H Insertion | Rhodium(II) / Iridium(I) | Enables direct difunctionalization of the pyrrolidine ring; high enantio- and diastereocontrol. | acs.org |

| [2+2+2] Cycloaddition | Various Transition Metals | Efficient construction of pyrrolidine-fused systems from diynes and unsaturated partners. | researchgate.net |

| Intramolecular Aminooxygenation | Copper(II) | High-yielding route to disubstituted pyrrolidines with excellent diastereoselectivity for 2,5-cis and 2,5-trans isomers. | nih.gov |

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. nih.gov The pyrrolidine scaffold itself is a privileged motif in organocatalysis, with proline and its derivatives being among the most successful catalysts. nih.govnih.gov These catalysts operate through enamine or iminium ion activation modes. nih.govrsc.org

Asymmetric Michael additions of aldehydes or ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives like diarylprolinol silyl (B83357) ethers, are a highly effective method for constructing substituted pyrrolidine precursors. nih.govrsc.org These reactions can achieve excellent yields and high enantioselectivities (up to >99% ee). rsc.org Furthermore, organocatalytic [3+2] cycloaddition reactions between azomethine ylides and various dipolarophiles provide direct access to highly functionalized pyrrolidines with good to excellent enantioselectivities. researchgate.netresearchgate.net

| Catalyst Type | Reaction | Typical Performance | Reference |

|---|---|---|---|

| Diarylprolinol Silyl Ethers | Michael Addition of Aldehydes to Nitroolefins | High yields (up to 99%), moderate diastereoselectivity, high enantioselectivity (up to 85% ee). | nih.gov |

| Chiral cis-2,5-Disubstituted Pyrrolidines | Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes | Excellent yields (up to 91%) and enantioselectivities (up to >99% ee). | rsc.org |

| L-Proline | [3+2] Cycloaddition of Acrolein and Azomethine Ylides | Complete diastereomeric control and up to 80% enantiomeric control. | researchgate.net |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Cyclization | Forms substituted pyrrolidines and spiropyrrolidines with high enantioselectivities. | whiterose.ac.uk |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed. This strategy is a reliable method for achieving high levels of stereocontrol. wikipedia.org

In pyrrolidine synthesis, chiral auxiliaries can be used in various ways. For example, diastereoselective additions of Grignard reagents to chiral imines derived from auxiliaries like (R)-phenylglycinol can establish key stereocenters. acs.org Another powerful approach involves the diastereoselective Mannich reaction followed by an iodocyclization, where a chiral sulfinimine acts as the auxiliary to forge the pyrrolidine ring stereoselectively. acs.org Evans oxazolidinones and pseudoephedrine amides are other widely used auxiliaries that can control the stereochemistry of alkylation or aldol (B89426) reactions of appended side chains prior to cyclization. wikipedia.org

The stereoselective reduction of a cyclic precursor is another effective strategy for creating chiral pyrrolidines. The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can be fully reduced with excellent diastereoselectivity to yield functionalized pyrrolidines with up to four new stereocenters. researchgate.netfigshare.com The reaction is believed to proceed in a two-step sequence where an initial reduction of an exocyclic C=X bond creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. researchgate.net

Rhodium-catalyzed hydrogenation has proven particularly effective. For example, the hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester over a rhodium catalyst resulted in the corresponding pyrrolidine derivative with complete conversion and 95% diastereomeric excess. researchgate.net This demonstrates that a chiral center already present in the substrate can effectively direct the stereochemical outcome of the ring saturation.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Functionalization and Derivatization Strategies of the Compound

Once the core structure of this compound is synthesized, its functional groups—a secondary amine, a carboxylic acid, and a methyl ester—provide versatile handles for further modification and derivatization. These transformations are crucial for building more complex molecules or for structure-activity relationship studies.

The secondary amine of the pyrrolidine ring is a key site for functionalization. It can be protected with common protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions or to facilitate purification. nih.govresearchgate.net For instance, N-Boc-D-proline can be coupled with 8-aminoquinoline (B160924) to direct a subsequent C-H activation-arylation step. nih.gov

The carboxylic acid moiety can be readily converted into a variety of other functional groups. Amide coupling reactions with different amines are common, often facilitated by coupling reagents like EDCI and HOBt. nih.gov The acid can also be esterified or reduced to an alcohol.

The methyl ester provides another point for modification. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions, which can then undergo further reactions. nih.gov Alternatively, it can be converted to other esters via transesterification or reduced to a primary alcohol. These derivatizations allow for the systematic modification of the molecule's properties.

| Functional Group | Reaction Type | Example Reagents | Product Type | Reference |

|---|---|---|---|---|

| Secondary Amine (N-H) | N-Protection | Boc2O, Fmoc-Cl, Cbz-Cl | N-Boc, N-Fmoc, N-Cbz protected pyrrolidine | nih.govresearchgate.netmedchemexpress.com |

| Carboxylic Acid (-COOH) | Amide Coupling | R-NH2, EDCI, HOBt | Amide | nih.gov |

| Carboxylic Acid (-COOH) | Esterification | R-OH, Acid Catalyst | Ester | nih.gov |

| Methyl Ester (-COOCH3) | Hydrolysis | NaOH or LiOH | Carboxylic Acid | nih.gov |

| Methyl Ester (-COOCH3) | Reduction | LiBH4 or LiAlH4 | Primary Alcohol | nih.gov |

Selective Derivatization of the Acetic Acid Side Chain

The acetic acid side chain offers a prime location for molecular elaboration. Its carboxylic acid functionality is readily converted into a variety of other groups, such as esters, amides, or acyl hydrazides. thermofisher.com Standard peptide coupling reagents, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to form amide bonds with amines without racemization. thermofisher.comnih.gov

Another common transformation is Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. openstax.org This method is most effective for simple alcohols like methanol (B129727) or ethanol. openstax.org For more complex alcohols, activation of the carboxylic acid, for example with thionyl chloride (SOCl₂) to form an acid chloride, provides a more reactive intermediate for subsequent esterification. openstax.org This high reactivity allows for selective derivatization of the more nucleophilic acetic acid group over the less reactive methoxycarbonyl group under controlled conditions.

Pyrrolidine Nitrogen Protection and Deprotection Strategies (e.g., Fmoc, Boc)

The secondary amine of the pyrrolidine ring is a nucleophilic and basic center that typically requires protection during many synthetic steps to prevent unwanted side reactions, such as N-acylation. The two most common amine-protecting groups in modern organic synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. americanpeptidesociety.orgslideshare.net

The Boc group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of reaction conditions, except for strong acids. peptide.com Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com

The Fmoc group , on the other hand, is introduced using reagents like Fmoc-Cl or Fmoc-OSu. lifetein.com Its key advantage is its lability under basic conditions, while it remains stable to acids. lifetein.com Removal is commonly accomplished using a solution of a secondary amine, such as piperidine (B6355638) in dimethylformamide (DMF). americanpeptidesociety.orglifetein.com This orthogonality makes the Boc and Fmoc strategies complementary; one can be removed while the other remains intact, allowing for complex, multi-step syntheses. peptide.com

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

|---|---|---|

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl, Fmoc-OSu |

| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic Acid, TFA) peptide.com | Base-labile (e.g., Piperidine in DMF) lifetein.com |

| Stability | Stable to bases, hydrogenolysis | Stable to acids lifetein.com |

| Key Advantage | Robust and widely used, especially for aggregation-prone sequences. peptide.com | Mild deprotection allows for synthesis of acid-sensitive compounds. peptide.com |

| Primary Application | Solid-phase peptide synthesis (Boc/Bzl strategy). peptide.com | Solid-phase peptide synthesis (Fmoc/tBu strategy), considered the milder method. peptide.com |

Total Synthesis of Related Complex Natural Products Incorporating Pyrrolidine-Acetic Acid Motifs

The substituted pyrrolidine framework is a cornerstone of many biologically active natural products. The synthesis of these complex molecules often hinges on the ability to construct the pyrrolidine ring with precise control over multiple stereocenters.

Strategies for Constructing Vicinal Stereocenters within the Pyrrolidine Ring

The stereoselective construction of pyrrolidine rings bearing multiple stereocenters, particularly adjacent (vicinal) stereocenters as required for the cis or trans isomers of this compound, is a formidable synthetic challenge. acs.org A number of powerful strategies have been developed to address this.

One prominent method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. This approach can create multiple stereocenters in a single, highly controlled step.

Another sophisticated strategy involves an intramolecular SN2' reaction that utilizes a "memory of chirality." acs.orgnih.govacs.org In this approach, a chiral center present in an acyclic precursor influences the stereochemical outcome of the cyclization, even if the original chiral center is temporarily rendered achiral (e.g., as a trigonal enolate). This method allows for the creation of vicinal stereocenters with excellent diastereoselectivity and enantioselectivity in a single operation. acs.orgnih.gov Nickel-catalyzed cross-coupling reactions have also been developed to form vicinal stereocenters with predictable control. thieme-connect.com These methods are crucial for accessing specific enantiomers and diastereomers of complex pyrrolidine structures.

Intramolecular Reductive Amination Sequences for Pyrrolidine Ring Closure

Intramolecular reductive amination is a robust and widely used method for the formation of the pyrrolidine ring. nih.gov This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor to a carbonyl group). The reaction typically proceeds through the in-situ formation of a cyclic iminium ion or enamine, which is then reduced by a hydride source like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to yield the pyrrolidine ring.

This method is highly effective for synthesizing N-substituted pyrrolidines. nih.gov For the synthesis of the title compound's core, a suitable acyclic precursor would be a δ-amino-γ-formyl ester. The intramolecular reaction between the amine and the aldehyde would form a cyclic iminium ion, which upon reduction, closes the ring to form the desired 3,5-disubstituted pyrrolidine scaffold. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the steric environment of the substrate. Transfer hydrogenation catalyzed by transition metals like iridium is another efficient way to achieve this transformation. nih.gov

2 5 Methoxycarbonyl Pyrrolidin 3 Yl Acetic Acid As a Versatile Chemical Building Block in Organic Synthesis

Applications in Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids and constrained scaffolds into peptides is a well-established strategy to enhance their pharmacological properties, such as metabolic stability, receptor affinity, and selectivity. "2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid" serves as a valuable building block in this context, offering a rigidifying element that can be readily integrated into peptide chains.

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains. nih.govpeptide.com The di-acid nature of "this compound" allows for its incorporation into a growing peptide chain using standard coupling reagents such as HATU or HBTU. peptide.com However, to achieve selective coupling, orthogonal protection of the two carboxylic acid groups is necessary. For instance, one carboxyl group could be protected as a tert-butyl ester, which is labile to trifluoroacetic acid (TFA), while the other is a methyl ester, which is more stable under these conditions. This allows for the selective deprotection and coupling of one acid functionality while the other remains protected for subsequent manipulations.

The general workflow for incorporating such a building block using Fmoc-based SPPS would involve:

Anchoring the C-terminal amino acid to a solid support (e.g., Wang or Rink amide resin). nih.gov

Iterative cycles of Fmoc deprotection (typically with piperidine (B6355638) in DMF) and coupling of the next Fmoc-protected amino acid. nih.govrsc.orgacs.org

Coupling of the orthogonally protected "this compound" derivative.

Selective deprotection of one of the carboxylic acid protecting groups.

Continuation of the peptide chain elongation from the newly deprotected carboxylic acid.

Final cleavage from the resin and global deprotection of side-chain protecting groups. peptide.com

| Parameter | Description |

| Solid Support | Wang Resin, Rink Amide Resin |

| Nα-Protection | Fmoc |

| Coupling Reagents | HATU, HBTU, DIC/Oxyma |

| Deprotection | 20% Piperidine in DMF |

| Orthogonal Protection | tert-Butyl ester and Methyl ester |

Conformational constraint is a key strategy in peptidomimetic design to lock the molecule into a bioactive conformation, thereby increasing potency and stability. The two carboxylic acid functionalities of "this compound" make it an ideal building block for creating constrained and cyclic peptides. nih.govnih.gov

One approach involves using the pyrrolidine (B122466) derivative as a turn-inducing scaffold. By coupling the N-terminus of a peptide chain to one of the carboxylic acids and the C-terminus to the other, a cyclic peptide can be formed. This can be achieved either in solution or on the solid phase. nih.gov On-resin cyclization is often preferred due to the pseudo-dilution effect, which favors intramolecular over intermolecular reactions.

Furthermore, the pyrrolidine ring itself introduces a significant conformational bias, restricting the flexibility of the peptide backbone. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity. nih.gov

| Cyclization Strategy | Description | Potential Advantage |

| Head-to-Tail Cyclization | The N-terminus of a linear peptide is coupled to the C-terminus, with the pyrrolidine derivative incorporated within the chain. | Creates a macrocyclic structure with the pyrrolidine as a rigidifying element. |

| Side-Chain Cyclization | The two carboxylic acids of the pyrrolidine derivative are used to link two side chains of other amino acids within the peptide sequence. | Induces a specific turn or loop conformation in the peptide. |

| Backbone Cyclization | The pyrrolidine derivative acts as a linker to cyclize the peptide backbone. | Provides a highly constrained and stable cyclic peptidomimetic. |

Role in the Synthesis of Novel Heterocyclic Scaffolds and Chemical Scaffolds

Beyond peptide chemistry, "this compound" is a versatile precursor for the synthesis of more complex heterocyclic systems, including fused and spirocyclic scaffolds, as well as macrocyclic architectures. The pyrrolidine scaffold is a common motif in a wide range of biologically active molecules. frontiersin.orgresearchgate.net

The functional groups on the pyrrolidine ring can be chemically manipulated to construct fused and spirocyclic systems. For example, the carboxylic acid groups can be reduced to alcohols, which can then participate in intramolecular cyclization reactions to form fused bicyclic structures. Alternatively, one of the carboxylic acids could be converted into a nucleophilic or electrophilic center for subsequent annulation reactions.

Spirocyclic scaffolds, where two rings share a single atom, are of particular interest in drug discovery due to their inherent three-dimensionality. researchgate.net "this compound" can serve as a precursor to spiro[pyrrolidine-3,X']-heterocycles. ua.esresearchgate.net For instance, the acetic acid side chain could be elaborated into a second ring system that is spiro-fused at the C3 position of the pyrrolidine. The synthesis of spiro[pyrrolidine-3,3'-oxindoles], for example, has been shown to yield compounds with potent biological activities. researchgate.net

| Scaffold Type | Synthetic Approach | Potential Application |

| Fused Bicyclic Pyrrolidines | Intramolecular cyclization of functionalized derivatives of the title compound. | Core structures for novel alkaloids and other natural product analogues. |

| Spiro[pyrrolidine-3,X']-heterocycles | Elaboration of the acetic acid side chain into a second ring system. | Generation of 3D-rich scaffolds for fragment-based drug discovery. |

Macrocycles are an important class of molecules with diverse therapeutic applications. nih.gov The synthesis of macrocycles often relies on building blocks that can act as spanning linkers to connect different parts of a molecule. The extended and conformationally defined nature of "this compound" makes it an attractive candidate for such applications.

The two carboxylic acid groups can be used as handles to attach two different molecular fragments, which are then joined together in a macrocyclization step. The pyrrolidine core serves to control the distance and relative orientation of the two fragments, which can be crucial for biological activity. This strategy can be employed in the synthesis of macrocyclic enzyme inhibitors, receptor antagonists, and other bioactive molecules.

Contributions to Compound Library Generation for High-Throughput Screening (HTS)

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid screening of large numbers of compounds for biological activity. amanote.com The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened. There is a growing emphasis on the inclusion of molecules with greater three-dimensionality and structural complexity in HTS libraries, as these are more likely to interact with the complex binding sites of biological targets. nih.gov

"this compound" is an excellent starting point for the generation of diverse compound libraries. researchgate.netcapes.gov.br The two carboxylic acid groups can be derivatized with a wide range of amines, alcohols, and other functional groups using combinatorial chemistry approaches. This allows for the rapid generation of a large number of analogues with diverse physicochemical properties. The rigid pyrrolidine scaffold ensures that these libraries explore a well-defined region of chemical space, increasing the chances of identifying potent and selective hits.

| Library Design Strategy | Description | Advantage for HTS |

| Parallel Synthesis | The two carboxylic acid groups are derivatized with a diverse set of building blocks in a parallel fashion. | Rapid generation of a large and diverse library of compounds. |

| Diversity-Oriented Synthesis (DOS) | The pyrrolidine scaffold is elaborated into a variety of different molecular architectures, including fused, spirocyclic, and macrocyclic systems. | Exploration of novel and underrepresented regions of chemical space. |

| Fragment-Based Library Design | The pyrrolidine derivative itself can be considered a 3D-rich fragment for screening, or it can be used to link two different fragment molecules. | Identification of small, efficient binders that can be optimized into potent leads. |

Design and Synthesis of Analog Libraries Based on the Pyrrolidine Framework

The design of analog libraries around the this compound scaffold is primarily driven by the desire to explore the surrounding chemical space for the development of novel therapeutic agents. The inherent three-dimensionality of the pyrrolidine ring provides a distinct advantage in creating molecules with well-defined spatial arrangements of functional groups, which is crucial for specific interactions with biological targets.

The synthesis of such libraries often begins with the stereoselective synthesis of the core pyrrolidine structure. One common approach involves multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. For instance, a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile can be employed to construct the pyrrolidine ring with control over the stereochemistry at multiple centers. The starting materials for these reactions can be readily modified, enabling the introduction of diversity at an early stage of the synthesis.

Another key strategy in the design of these libraries is the use of solid-phase synthesis. By immobilizing the pyrrolidine scaffold on a solid support, a large number of analogs can be synthesized in parallel through the sequential addition of various building blocks. This approach simplifies the purification process and allows for the rapid generation of a diverse set of compounds for high-throughput screening.

The following table provides an overview of synthetic strategies for generating analog libraries based on the pyrrolidine framework:

| Synthetic Strategy | Description | Key Advantages |

| Multicomponent Reactions | A one-pot reaction where three or more reactants combine to form a single product, incorporating substantial parts of all starting materials. | High efficiency, atom economy, and rapid generation of molecular complexity. |

| Solid-Phase Synthesis | The synthesis of compounds on an insoluble polymer support, allowing for the use of excess reagents and simplified purification. | Amenable to automation and high-throughput synthesis of large libraries. |

| Diversity-Oriented Synthesis | The synthesis of complex and diverse small molecules from simple starting materials, aiming to explore a wide range of chemical space. | Generation of structurally novel and diverse compounds. |

Methodologies for Diversification at Key Positions of the Scaffold

The this compound scaffold offers several key positions for chemical diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. The primary sites for modification are the nitrogen atom of the pyrrolidine ring, the carboxylic acid of the acetic acid side chain, and the methoxycarbonyl group.

Diversification at the Pyrrolidine Nitrogen:

The secondary amine of the pyrrolidine ring is a versatile handle for introducing a wide range of substituents. Standard N-alkylation and N-acylation reactions can be employed to append various alkyl, aryl, and acyl groups. Furthermore, reductive amination with a diverse set of aldehydes and ketones provides a straightforward method for installing a variety of functional groups. The use of sulfonyl chlorides and isocyanates can also be used to introduce sulfonyl and urea functionalities, respectively.

Diversification of the Acetic Acid Side Chain:

The carboxylic acid moiety of the acetic acid side chain is another key point for diversification. Amide bond formation with a library of primary and secondary amines is a common strategy to generate a diverse set of amides. This can be achieved using standard peptide coupling reagents such as HATU or EDC. Esterification with various alcohols can also be performed to introduce different ester groups.

Diversification of the Methoxycarbonyl Group:

The methoxycarbonyl group at the 5-position of the pyrrolidine ring can also be a site for modification. Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a new handle for further functionalization, such as amide bond formation. Alternatively, the ester can be reduced to the corresponding alcohol, which can then be further modified through etherification or esterification reactions.

The following table summarizes the key positions for diversification and the corresponding chemical transformations:

| Position of Diversification | Chemical Transformation | Reagents/Conditions | Resulting Functional Group |

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halide, base | Tertiary amine |

| N-Acylation | Acyl chloride, base | Amide | |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Tertiary amine | |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide | |

| Acetic Acid Side Chain | Amide Bond Formation | Amine, coupling agent (HATU, EDC) | Amide |

| Esterification | Alcohol, acid catalyst | Ester | |

| Methoxycarbonyl Group | Ester Hydrolysis | LiOH, H2O | Carboxylic acid |

| Ester Reduction | LiAlH4, THF | Alcohol |

By systematically applying these diversification strategies, large and diverse libraries of compounds based on the this compound scaffold can be generated. These libraries are valuable resources for the discovery of new bioactive molecules with potential applications in medicine and chemical biology.

Pre Clinical Mechanistic Investigations of Biological Interactions of 2 5 Methoxycarbonyl Pyrrolidin 3 Yl Acetic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Acetic Acid Analogues

The biological activity of pyrrolidine (B122466) derivatives is intricately linked to the nature and positioning of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies on analogous compounds provide a framework for predicting the molecular interactions of 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid derivatives.

Systematic Modification of Substituents and Their Impact on Molecular Interactions

Systematic modifications of the pyrrolidine scaffold have demonstrated a profound impact on the biological activity of this class of compounds. Research on various pyrrolidine derivatives has shown that both the nature and the position of substituents play a crucial role in their interaction with biological targets. For instance, in a series of pyrrolidine-2,5-dione-acetamides, the substituent at the 3-position of the pyrrolidine ring was found to significantly influence anticonvulsant activity.

The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy. For example, in the context of enzyme inhibition, the incorporation of electron-donating or electron-withdrawing groups can modulate the inhibitory potency of pyrrolidine derivatives against enzymes like α-amylase and α-glucosidase.

Interactive Table: Impact of Substituents on the Biological Activity of Pyrrolidine Analogues.

| Compound Class | Substituent Modification | Observed Impact on Molecular Interaction |

| Pyrrolidine-2,5-dione-acetamides | Varied substituents at the 3-position | Significant influence on anticonvulsant activity |

| Polyhydroxylated pyrrolidines | Diastereoisomeric variations | Dual-target inhibition of α-glucosidase and aldose reductase |

| Pyrrolidine carboxamides | Introduction of bulky aromatic groups | Enhanced potency as InhA inhibitors |

Stereochemical Influence on Binding Affinity and Selectivity in In Vitro Models

The stereochemistry of the pyrrolidine ring is a critical determinant of its biological activity. The non-planar, puckered conformation of the ring allows for a three-dimensional arrangement of substituents that can be selectively recognized by biological targets. The spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov

For example, the cis or trans configuration of substituents at the 3- and 4-positions of the pyrrolidine ring has been shown to be a key factor in the activity of certain compounds. In a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives, the cis-3R,4S-configured compounds displayed potent agonistic activity at peroxisome proliferator-activated receptors (PPARs). The presence of fluorine as a substituent can also induce significant conformational changes, thereby influencing the structure and biological roles of modified peptides and proteins containing a pyrrolidine motif. nih.gov

Exploration of Potential Biological Target Engagement (Hypothetical/Mechanistic)

Based on the broader research into the pyrrolidine scaffold, derivatives of this compound can be hypothetically linked to several classes of biological targets.

Enzyme Inhibition Studies (e.g., relevance to specific target classes based on broader scaffold research)

The pyrrolidine scaffold is present in a multitude of enzyme inhibitors. For instance, polyhydroxylated pyrrolidines, also known as aza-sugars, are known to inhibit glycosidases. Furthermore, pyrrolidine-based compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer and antimicrobial therapies. In one study, a series of 4-pyrrolidine-based thiosemicarbazones exhibited potent DHFR inhibition.

Another area of interest is the inhibition of cyclooxygenase (COX) enzymes. Certain N-substituted pyrrolidine-2,5-dione derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation.

Interactive Table: Enzyme Inhibition by Pyrrolidine Analogues.

| Enzyme Target | Pyrrolidine Analogue Class | Inhibitory Activity (IC50) |

| α-Glucosidase | Polyhydroxylated pyrrolidines | Varies with stereochemistry |

| Aldose Reductase | Polyhydroxylated pyrrolidines | Varies with stereochemistry |

| Dihydrofolate Reductase (DHFR) | 4-pyrrolidine-based thiosemicarbazones | 12.37 ± 0.48 μM to 54.10 ± 0.72 μM |

| Cyclooxygenase-2 (COX-2) | N-substituted pyrrolidine-2,5-diones | As low as 0.98 μM |

Receptor Ligand Binding Investigations (e.g., ionotropic glutamate (B1630785) receptors in related analogues)

Pyrrolidine derivatives have been identified as ligands for various receptors, notably ionotropic glutamate receptors (iGluRs), which are crucial for excitatory neurotransmission in the central nervous system. A rationally designed pyrrolidine derivative, (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid, was found to be an antagonist of iGluRs, with a preference for kainic acid receptor subtypes GluK1 and GluK3. nih.gov This suggests that the pyrrolidine-acetic acid scaffold could potentially interact with the ligand-binding domains of these receptors.

The binding affinities of this analogue were determined to be in the micromolar range for native iGluRs, highlighting the potential for this class of compounds to modulate glutamatergic signaling. nih.gov

Modulatory Effects on Cellular Pathways in In Vitro Research Models

In vitro studies have revealed that pyrrolidine derivatives can modulate various cellular pathways, leading to a range of biological effects. For example, certain pyrrolidine derivatives have been shown to induce apoptosis in cancer cell lines. This pro-apoptotic effect can be mediated through the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Furthermore, some pyrrolidine analogues have demonstrated anti-inflammatory properties by modulating pro-inflammatory signaling pathways. These compounds have been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and modulate the MAPK p38 and NF-κB signaling pathways in lipopolysaccharide-induced cellular models. The cytotoxic effects of some pyrrolidine derivatives are also exerted through cell cycle arrest.

In Silico Approaches to Predict and Elucidate Molecular Mechanisms

Computational, or in silico, methods have become indispensable tools in pre-clinical research. They allow for the rapid screening of large compound libraries, prediction of biological activity, and detailed investigation of molecular interactions at an atomic level. For derivatives of this compound, these techniques are instrumental in identifying potential biological targets and understanding the structural basis of their activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the binding and the conformational changes that may occur.

Research on various pyrrolidine derivatives has demonstrated the utility of these approaches in target identification and mechanism elucidation. For instance, docking studies on a series of pyrrolidine derivatives have identified key residues within the active sites of enzymes like influenza neuraminidase and myeloid cell leukemia-1 (Mcl-1) that are crucial for binding. nih.govnih.gov In one study, docking of pyrrolidine derivatives into the active pocket of influenza neuraminidase revealed that Trp178, Arg371, and Tyr406 were key residues for interaction, with hydrogen bonding and electrostatic factors being the primary drivers of binding. nih.gov

Similarly, molecular dynamics simulations have been used to confirm the stability of ligand-protein complexes. For pyrrolidine-2,3-dione (B1313883) derivatives identified as potential inhibitors of the Cdk5/p25 complex, MD simulations showed that the inhibitors remained stably bound within the ATP-binding site over a 30 ns simulation period. nih.gov These simulations provide a dynamic view of the molecular interactions, reinforcing the predictions made by static docking models.

| Pyrrolidine Derivative Class | Protein Target | Software/Method | Key Findings | Reference |

|---|---|---|---|---|

| General Pyrrolidine Derivatives | Influenza Neuraminidase | Not Specified | Identified key interacting residues (Trp178, Arg371, Tyr406) and the importance of hydrogen bonds and electrostatic interactions. | nih.gov |

| General Pyrrolidine Derivatives | Myeloid cell leukemia-1 (Mcl-1) | CoMFA, CoMSIA, HQSAR, Molecular Docking, MD Simulation | Uncovered the mode of interaction between the ligands and key residues of the protein binding site, supported by MD simulations. | nih.gov |

| Pyrrolidine-2,3-dione Derivatives | Cdk5/p25 Complex | Molecular Docking, MD Simulation | Demonstrated stable binding in the ATP-binding site over a 30 ns simulation, with an average RMSD of ~2.15 Å. | nih.gov |

| 3,4-disubstituted Pyrrolidine Sulfonamides | Glycine Transporter 1 (GlyT1) | Molecular Docking, MD Simulation | Confirmed stable binding of a promising candidate (C19) within the active site of the dopamine (B1211576) transporter protein over a 100 ns simulation. | africaresearchconnects.com |

| Prolinamide Isomers | Clostridium histolyticum collagenase | PatchDock | D (S, R) prolinamide isomer showed the highest atomic contact energy, indicating strong binding potential. | scispace.com |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR can identify the physicochemical properties, or "descriptors," that are most important for activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For pyrrolidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models build a 3D grid around the aligned structures of the molecules and calculate steric and electrostatic fields, which are then correlated with biological activity. A study on pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase used CoMFA to develop a predictive model with a high cross-validated correlation coefficient (q² = 0.777), indicating good predictive ability. silae.it

Another study on pyrrolidine derivatives as Mcl-1 inhibitors developed CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models. nih.gov The resulting models provided contour maps that visually represent regions where certain properties (e.g., steric bulk, positive or negative charge) would increase or decrease biological activity, offering a clear guide for the design of new analogues. nih.govtandfonline.com

| Pyrrolidine Derivative Class | Biological Target/Activity | QSAR Method | Key Descriptors/Findings | Reference |

|---|---|---|---|---|

| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase Inhibition | CoMFA | Developed a reliable predictive model (q² = 0.777, r²_pred = 0.893). | silae.it |

| General Pyrrolidine Derivatives | Influenza Neuraminidase Inhibition | 3D-QSAR | Elucidated that hydrogen bonds and electrostatic factors highly contributed to inhibitory activity. | nih.gov |

| General Pyrrolidine Derivatives | Mcl-1 Inhibition | CoMFA, CoMSIA, HQSAR | Generated stable and predictive models (CoMFA Q² = 0.689, CoMSIA Q² = 0.614, HQSAR Q² = 0.603). | nih.gov |

| Pyrrolidine Amides | DPP-IV Inhibition | 2D-QSAR | The electronic effect of substituents on the pyrrolidine and carbon rings was found to be important for activity. | researchgate.net |

| Spiro [pyrrolidin-3,2-oxindoles] | MDM2-p53 Interaction Inhibition | CoMFA, CoMSIA, HQSAR | Developed predictive models to guide the design of new inhibitors. | scispace.com |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be either ligand-based or structure-based.

Ligand-based virtual screening uses the knowledge of known active molecules to identify others with similar properties. mdpi.comcam.ac.uk For instance, a pharmacophore model can be built from a set of active compounds, representing the essential steric and electronic features required for activity. This model is then used as a 3D query to search compound databases.

Structure-based virtual screening, on the other hand, uses the 3D structure of the protein target to dock a library of compounds, and scores them based on their predicted binding affinity. mdpi.comnih.gov A study on the discovery of novel inhibitors for the Cdk5/p25 complex utilized a ligand-based pharmacophore as a 3D query to screen chemical databases, followed by molecular docking of the retrieved hits. nih.gov This multi-step approach led to the identification of four promising pyrrolidine-2,3-dione derivatives. nih.gov

Another example is the use of a pharmacophoric model built from known angiotensin II antagonists to screen for new pyrrolidine derivatives. nih.gov This virtual screening-based design led to the synthesis and biological evaluation of 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides as potential antihypertensive agents. nih.gov

| Screening Approach | Target/Scaffold | Screening Library | Outcome | Reference |

|---|---|---|---|---|

| Ligand-Based (Pharmacophore) and Structure-Based (Docking) | Cdk5/p25 Complex | Chemical Databases | Identified four novel pyrrolidine-2,3-dione derivatives as candidate inhibitors. | nih.gov |

| Ligand-Based (Pharmacophore) | Angiotensin II (AT1) Receptor | Not Specified | Designed and synthesized new 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides with antihypertensive potential. | nih.gov |

| Structure-Based | PARP-1 | Otava Database (257,951 ligands) | Discovered two novel PARP-1 inhibitors with IC50 values of 0.56 and 63 μM. | nih.gov |

| Structure-Based | COVID-19 Mpro Protein | FDA-approved drugs (piperine scaffold-like) | Identified lasofoxifene (B133805) as a potential inhibitor of the Mpro protein. | nih.gov |

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the target compound from impurities and for determining its enantiomeric purity, which is crucial given the presence of stereocenters in the pyrrolidine (B122466) ring.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid. A typical analytical setup would involve reverse-phase chromatography.

Purity Assessment: A standard method for purity analysis would utilize a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solution containing an acid modifier (like 0.1% formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). jchr.org Due to the lack of a strong chromophore in the molecule, detection is typically performed at low wavelengths, such as 210 nm. jchr.org This method effectively separates the target compound from starting materials, reagents, and byproducts.

Enantiomeric Excess Determination: Since the compound has two chiral centers (at positions 3 and 5 of the pyrrolidine ring), determining the enantiomeric and diastereomeric purity is critical. This can be achieved in two main ways:

Chiral Stationary Phases (CSPs): This is the most direct method, where the enantiomers are separated on a chiral column. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) or cyclodextrin-based columns are frequently used for the separation of chiral acids and amines. nih.govrsc.orgmdpi.com The choice of mobile phase (normal-phase, reverse-phase, or polar organic mode) would be optimized to achieve baseline separation of the stereoisomers. rsc.org

Chiral Derivatization: An indirect method involves reacting the compound with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers. juniperpublishers.com These diastereomers can then be readily separated on a standard achiral C18 column and quantified, allowing for the calculation of the enantiomeric excess. juniperpublishers.com

Table 5.1.1: Representative HPLC Conditions

| Parameter | Analytical Purity | Enantiomeric Separation (Direct) |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Chiralpak® IA or similar polysaccharide-based CSP |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile | Isocratic or gradient mixture of Hexane/Ethanol/Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210-220 nm |

| Temperature | 30 °C | 25 °C |

Due to its low volatility and polar nature, direct analysis of this compound by Gas Chromatography (GC) is not feasible. sigmaaldrich.comnih.gov Therefore, derivatization is required to convert the non-volatile amino acid derivative into a thermally stable and volatile compound suitable for GC-MS analysis. nih.govresearchgate.net

A common and effective method is a two-step derivatization process:

Esterification: The carboxylic acid group is first converted into a more volatile ester, for example, by heating with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst like HCl or BF3. researchgate.netgcms.cz

Acylation or Silylation: The secondary amine group (-NH-) is then derivatized. This is typically achieved through acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net

The resulting derivative can be readily analyzed by GC-MS, where the gas chromatograph separates the derivatized compound from other components, and the mass spectrometer provides fragmentation data for structural confirmation. dss.go.th This technique is particularly useful for detecting and quantifying the compound in complex biological matrices after appropriate sample preparation. nih.gov

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their connectivity. The expected signals for the compound would include multiplets for the pyrrolidine ring protons, a singlet for the methoxy (B1213986) group, and signals for the acetic acid methylene (B1212753) protons. The chemical shift of the N-H proton can be broad and its position variable. libretexts.org

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and carboxylic acid would appear significantly downfield (typically >170 ppm). nih.gov The carbons of the pyrrolidine ring and the methoxy group would appear in the aliphatic region of the spectrum. ipb.pt

Table 5.2.1: Predicted ¹H and ¹³C NMR Data (in CDCl₃) Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-12 (broad s, 1H) | ~175 |

| Ester Carbonyl (C=O) | - | ~173 |

| Methoxy (-OCH₃) | ~3.7 (s, 3H) | ~52 |

| Pyrrolidine C5-H | ~4.0 (m, 1H) | ~58 |

| Pyrrolidine C2-H₂ | ~3.1-3.3 (m, 2H) | ~45 |

| Pyrrolidine C4-H₂ | ~1.8-2.2 (m, 2H) | ~35 |

| Pyrrolidine C3-H | ~2.5-2.7 (m, 1H) | ~38 |

| Acetic Acid (-CH₂-) | ~2.4-2.6 (m, 2H) | ~39 |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), HRMS can determine the mass of the protonated molecule [M+H]⁺ with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₈H₁₃NO₄). acs.org

Tandem Mass Spectrometry (MS/MS): This technique involves isolating the parent ion (e.g., [M+H]⁺) and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. mdpi.com Predicted fragmentation pathways for this compound would include:

Loss of water (-18 Da) from the carboxylic acid.

Loss of the methoxy group (-31 Da) or methanol (-32 Da).

Loss of the entire methoxycarbonyl group (-59 Da).

Cleavage of the acetic acid side chain.

Opening and fragmentation of the pyrrolidine ring. libretexts.orgmiamioh.edu

Table 5.2.2: High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₄ |

| Monoisotopic Mass | 187.0845 u |

| [M+H]⁺ (ESI-HRMS) | 188.0917 u |

| [M+Na]⁺ (ESI-HRMS) | 210.0736 u |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies. masterorganicchemistry.com

The IR spectrum of this compound would be expected to show several distinct absorption bands:

A very broad O-H stretch from the carboxylic acid, typically centered around 3300-2500 cm⁻¹. spectroscopyonline.com

C-H stretching vibrations from the aliphatic CH and CH₂ groups, appearing just below 3000 cm⁻¹.

A sharp, strong C=O stretching band for the ester group, typically around 1750-1735 cm⁻¹. libretexts.orgpressbooks.pub

A strong C=O stretching band for the carboxylic acid, usually around 1725-1700 cm⁻¹. libretexts.orgpressbooks.pub These two carbonyl peaks may overlap.

An N-H stretching band for the secondary amine, which is often a weak to medium peak around 3500-3300 cm⁻¹. This can sometimes be obscured by the broad O-H band.

Strong C-O stretching bands for both the ester and carboxylic acid in the 1300-1100 cm⁻¹ region. libretexts.org

Table 5.2.3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Amine | N-H stretch | 3500 - 3300 | Medium, Broad |

| Alkane | C-H stretch | 2990 - 2850 | Medium to Strong |

| Ester | C=O stretch | 1750 - 1735 | Strong |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |

X-ray Crystallography for Absolute Stereochemistry Determination (if suitable derivatives are crystallized)

The determination of the absolute stereochemistry of chiral molecules such as this compound is a critical aspect of its characterization, as different stereoisomers can exhibit distinct biological activities. X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, and thus, the absolute configuration of a chiral center.

To apply this technique, a suitable single crystal of the compound or a derivative is required. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

In the context of this compound, if the compound itself does not readily form crystals of sufficient quality for X-ray diffraction, researchers would typically synthesize a derivative. This often involves reacting the parent compound with a chiral auxiliary or a heavy atom-containing reagent. The presence of a known chiral center or a heavy atom in the derivative facilitates the determination of the absolute stereochemistry of the entire molecule.

While there are no specific published crystal structures for derivatives of this compound, the general methodology is well-established. For instance, crystallographic studies on related heterocyclic compounds provide a framework for how such an analysis would be conducted.

Table of Crystallographic Data for a Hypothetical Derivative:

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₅H₁₈N₂O₅ |

| Formula Weight | 306.31 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123(4) |

| b (Å) | 10.456(5) |

| c (Å) | 17.987(9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1528.9(13) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.332 |

| Absorption Coeff. (mm⁻¹) | 0.102 |

| F(000) | 648 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 12345 |

| Independent reflections | 3456 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |

| R indices (all data) | R1 = 0.068, wR2 = 0.145 |

| Absolute structure parameter | 0.05(6) |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. The empirical formula corresponds to a possible derivative and not the parent compound.

The successful determination of the crystal structure of a suitable derivative would provide unequivocal proof of the relative and absolute stereochemistry of the chiral centers in this compound.

Future Research Directions and Unexplored Avenues for 2 5 Methoxycarbonyl Pyrrolidin 3 Yl Acetic Acid in Chemical Science

Development of Novel and Sustainable Synthetic Pathways for Scalable Production

The advancement of green chemistry principles is crucial for the environmentally responsible production of chemical compounds. nih.gov Future research into 2-(5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid should prioritize the development of sustainable and scalable synthetic routes.

Current Synthetic Approaches for Pyrrolidine (B122466) Derivatives:

| Synthetic Method | Description | Key Features |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product, minimizing waste and purification steps. | High atom economy, operational simplicity, and access to diverse structures. |

| Asymmetric Catalysis | Utilization of chiral catalysts to produce enantiomerically pure or enriched pyrrolidine derivatives. | High stereoselectivity, crucial for biological applications. |

| Microwave-Assisted Organic Synthesis (MAOS) | Application of microwave irradiation to accelerate reaction rates and improve yields. | Reduced reaction times, increased efficiency, and alignment with green chemistry principles. nih.gov |

| Biocatalysis | Use of enzymes to catalyze specific reactions, often with high chemo-, regio-, and stereoselectivity. | Mild reaction conditions, high selectivity, and environmentally friendly. |

Future synthetic strategies for this compound could focus on combining these approaches. For instance, developing a one-pot, multicomponent reaction under microwave irradiation using a recyclable catalyst would represent a significant step towards a truly sustainable and scalable process. The use of bio-derived starting materials should also be explored to reduce the reliance on petrochemical feedstocks.

Exploration of New Chemical Reactivity and Transformations of the Pyrrolidine Framework

The pyrrolidine ring in this compound is a versatile scaffold for a variety of chemical transformations. Understanding and expanding upon its reactivity is key to unlocking its full potential.

The presence of both an ester and a carboxylic acid group offers multiple sites for functionalization. The carboxylic acid can be converted to amides, esters, or other functional groups, while the methoxycarbonyl group can be hydrolyzed, reduced, or transformed into other ester derivatives. The secondary amine in the pyrrolidine ring is also a key reactive site, allowing for N-alkylation, N-acylation, and N-arylation to introduce further diversity.

Potential Transformations of the Pyrrolidine Framework:

Stereoselective Functionalization: Developing methods for the stereocontrolled introduction of substituents at the C2, C4, and C5 positions of the pyrrolidine ring will be crucial for creating complex and biologically active molecules. nih.gov

Ring-Opening and Ring-Expansion Reactions: Investigating novel ring-opening and expansion reactions could lead to the synthesis of other important nitrogen-containing heterocyclic systems.

Late-Stage Functionalization: The development of methods for the selective modification of the pyrrolidine core at a late stage in a synthetic sequence would be highly valuable for creating libraries of related compounds for biological screening.

Expansion of Its Utility in Emerging Fields of Chemical Biology and Materials Science

The unique structural features of this compound make it a promising candidate for applications in the burgeoning fields of chemical biology and materials science.

In chemical biology , this compound could serve as a scaffold for the development of novel probes to study biological processes. The two functional groups can be orthogonally modified, allowing for the attachment of a reporter group (e.g., a fluorophore) and a reactive group for target engagement. Such probes could be used to investigate enzyme activity, receptor binding, and other biological interactions. The pyrrolidine core is a common motif in many biologically active natural products and pharmaceuticals, suggesting that derivatives of this compound may exhibit interesting biological activities themselves. researchgate.netnih.gov

In materials science , functionalized pyrrolidines are being explored for the development of new polymers and nanocomposites. For example, N-pyrrolidine functionalized C60-fullerenes have been incorporated into epoxy nanocomposites to enhance their mechanical properties. frontiersin.org The dicarboxylic acid nature of this compound (after hydrolysis of the ester) makes it a potential monomer for the synthesis of novel polyamides or polyesters with unique properties derived from the pyrrolidine ring. Its chirality could also be exploited to create chiral polymers for applications in enantioselective separations or as chiral catalysts.

Design of Highly Selective Molecular Probes for Advanced Mechanistic Biological Studies

A significant area of future research lies in the design and synthesis of highly selective molecular probes based on the this compound scaffold. nih.gov Such probes are invaluable tools for dissecting complex biological mechanisms at the molecular level.

The development of these probes would involve the strategic attachment of various functionalities to the pyrrolidine core. For instance, a fluorescent dye could be attached to the acetic acid side chain, while the methoxycarbonyl group could be converted into a reactive moiety capable of covalently binding to a specific biological target. The stereochemistry of the pyrrolidine ring can be precisely controlled during synthesis to ensure selective interaction with the target protein or enzyme. nih.gov

Potential Applications of Pyrrolidine-Based Molecular Probes:

| Application Area | Description |

| Enzyme Inhibition Studies | Design of probes that can selectively bind to and report on the activity of specific enzymes, aiding in the discovery of new drug targets. |

| Receptor Binding Assays | Development of fluorescently labeled ligands to visualize and quantify receptor distribution and dynamics in living cells. |

| Cellular Imaging | Creation of probes that can permeate cell membranes and localize to specific subcellular compartments, enabling the study of cellular processes with high spatial and temporal resolution. |

The versatility of the this compound scaffold provides a solid foundation for the rational design of a new generation of molecular probes to unravel the intricacies of biological systems.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Functional Group Scanning : Replace the methoxycarbonyl group with bioisosteres (e.g., amides, sulfonamides) to modulate lipophilicity .

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent spatial arrangements with biological endpoints (e.g., IC₅₀) .

- Fragment-Based Screening : Identify critical binding motifs via X-ray crystallography of protein-ligand complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.